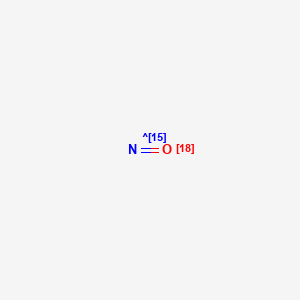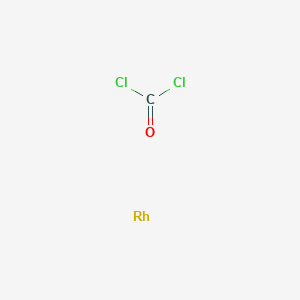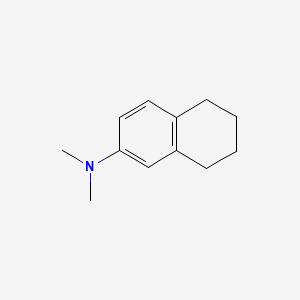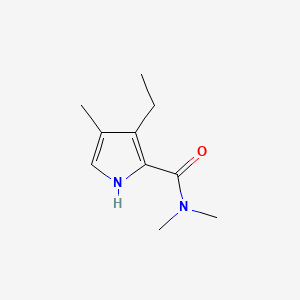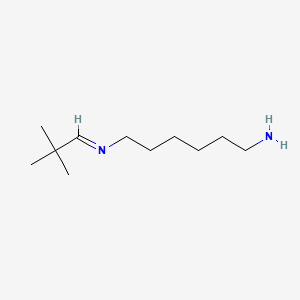
ÁCIDO 4,5-DIBROMO-1,8-NAFTALENEDICARBOXÍLICO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID is a chemical compound belonging to the family of naphthalene derivatives. It is characterized by the presence of two bromine atoms and two carboxylic acid groups attached to a naphthalene ring.
Aplicaciones Científicas De Investigación
4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of high-performance polymers and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID typically involves the bromination of 1,8-naphthalenetetracarboxylic acid. The process includes dissolving 1,8-naphthalenetetracarboxylic acid in water with the addition of alkali metal hydroxides, carbonates, acetates, or phosphates. The resulting solution is then treated with bromine or bromine-yielding agents at temperatures between 10°C and 70°C, preferably 30°C to 40°C. The reaction product is filtered, boiled with dilute hydrochloric acid, filtered again, washed neutral, and dried .
Industrial Production Methods: Industrial production of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts.
Major Products Formed:
Substitution Products: Various substituted naphthalene derivatives.
Oxidation Products: Naphthalene dicarboxylic anhydrides or quinones.
Reduction Products: Reduced naphthalene derivatives.
Esters: Naphthalene dicarboxylate esters.
Mecanismo De Acción
The mechanism of action of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID involves its interaction with molecular targets and pathways. The bromine atoms and carboxylic acid groups play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds, participate in electron transfer reactions, and undergo nucleophilic substitution, affecting various biological and chemical processes .
Comparación Con Compuestos Similares
1,4,5,8-Naphthalenetetracarboxylic Dianhydride: Similar in structure but lacks bromine atoms.
4,5-Dichloro-1,8-Naphthalenedicarboxylic Acid: Similar but contains chlorine instead of bromine.
1,8-Naphthalenedicarboxylic Acid: Lacks halogen atoms.
Uniqueness: The bromine atoms provide sites for further functionalization and modification, making it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
13577-26-9 |
|---|---|
Fórmula molecular |
C12H6Br2O4 |
Peso molecular |
373.98 g/mol |
Nombre IUPAC |
4,5-dibromonaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C12H6Br2O4/c13-7-3-1-5(11(15)16)9-6(12(17)18)2-4-8(14)10(7)9/h1-4H,(H,15,16)(H,17,18) |
Clave InChI |
OOFIFDTVRIMVFK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)Br)Br |
SMILES canónico |
C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


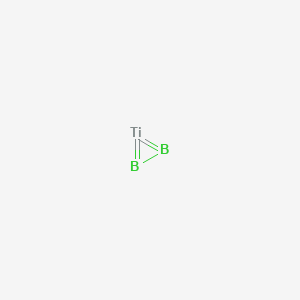
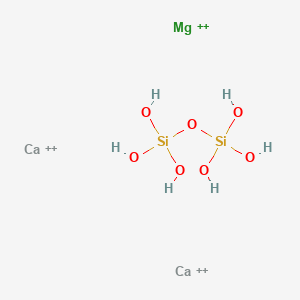
![(1R)-1-[(2S,3R,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577253.png)

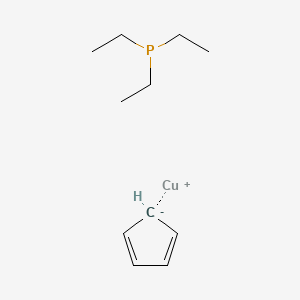
![(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one](/img/structure/B577257.png)
